1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound features a phenyl group attached to a piperazine ring, which is further substituted with a propan-2-yl group on the piperidine ring.
Preparation Methods
The synthesis of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The phenyl group is introduced through nucleophilic substitution reactions, where the piperazine ring reacts with phenyl halides under basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group is added via reductive amination or alkylation reactions using appropriate alkylating agents.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: This compound is employed in studies investigating the mechanisms of neurotransmission and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific derivatives and their pharmacological profiles .
Comparison with Similar Compounds
1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE can be compared with other piperazine derivatives such as:
1-Phenylpiperazine: Lacks the propan-2-yl group, resulting in different pharmacological properties.
4-(2-Phenylethyl)piperazine: Contains a phenylethyl group instead of a phenyl group, altering its receptor binding affinity.
1-Benzylpiperazine: Features a benzyl group, which significantly changes its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C18H29N3 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-phenyl-4-(1-propan-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C18H29N3/c1-16(2)19-10-8-18(9-11-19)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-7,16,18H,8-15H2,1-2H3 |
InChI Key |
YPUMGMOZCOFGHV-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.